1-Ethylimidazole-4,5-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethylimidazole-4,5-dicarboxylic acid derivatives involves various chemical reactions and methodologies. For example, the synthesis of related imidazole derivatives can be achieved through reactions involving different carboxylic acids and coupling agents, as demonstrated in the study on the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives (Salar et al., 2017).
Molecular Structure Analysis
The crystal and molecular structures of imidazole derivatives, including those similar to 1-Ethylimidazole-4,5-dicarboxylic acid, have been extensively studied. For instance, the crystal structure analysis of a series of 1-alkylimidazole-4,5-dicarboxylic acids has shown how variations in the alkyl group length can significantly affect the crystal and molecular structures (Brusina et al., 2023).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Studies have shown the formation of adducts and the involvement of imidazole derivatives in hydrogen-bonded arrays, which play a significant role in their chemical behavior (Lynch & Mcclenaghan, 2004).
Scientific Research Applications
Synthesis Methods and Applications
1-Ethylimidazole-4,5-dicarboxylic acid is an important intermediate in the pharmaceutical and pesticides industry. It has applications in the synthesis of new pharmaceuticals and pesticides. One of the key aspects of this compound is its role as an intermediate in various synthesis methods. For instance, a study by Bao (2003) discusses the applications and preparing methods of similar compounds in detail, highlighting their significance in the chemical industry (Bao, 2003).
Catalytic Applications
1-Ethylimidazole-4,5-dicarboxylic acid derivatives have been utilized in catalytic applications. For example, Zang et al. (2010) found that a related ionic liquid was effective as a catalyst for the synthesis of trisubstituted imidazoles, demonstrating the utility of imidazole derivatives in facilitating chemical reactions (Zang et al., 2010).
Water-Soluble Forms and Pharmacological Profile
Brusina et al. (2018) explored the water-soluble forms of 1-alkyl(aryl)imidazole-4,5-dicarboxylic acids, including their anticonvulsant activity. This study is particularly relevant as it examines the pharmacological profile of these compounds and their potential therapeutic applications (Brusina et al., 2018).
Synthesis and Anticonvulsant Properties
Efremov et al. (2005) conducted experiments on mice to study the effects of imidazole-4,5-dicarboxylic acid derivatives. Their research indicated that these compounds could have convulsant or anticonvulsant effects, suggesting their potential as partial NMDA receptor agonists (Efremov et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-ethylimidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALUVAMJOLDSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235461 | |
Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylimidazole-4,5-dicarboxylic acid | |
CAS RN |
86263-61-8 | |
Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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